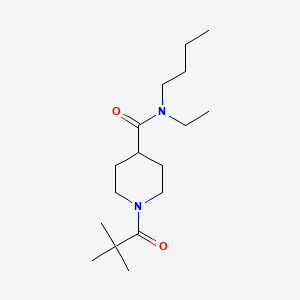
N-butyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide
Descripción general
Descripción
N-butyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide, also known as SGT-263, is a synthetic cannabinoid. It is a member of the indole-based family of synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. SGT-263 is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
N-butyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of biochemical and physiological effects. The activation of CB1 receptors in the brain is associated with the psychoactive effects of cannabinoids, while the activation of CB2 receptors is associated with the anti-inflammatory effects of cannabinoids.
Biochemical and Physiological Effects:
N-butyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the activation of CB1 and CB2 receptors, the modulation of pain and inflammation, and the induction of anxiety-like behaviors. N-butyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide in lab experiments is its potency as a cannabinoid receptor agonist. This allows for the study of the effects of synthetic cannabinoids on the endocannabinoid system at lower concentrations than other synthetic cannabinoids. However, one limitation of using N-butyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide is its limited availability, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on N-butyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved potency and selectivity for specific cannabinoid receptors. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and on overall health. Finally, there is a need for further research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, anxiety, and inflammation.
Aplicaciones Científicas De Investigación
N-butyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide has been used extensively in scientific research to investigate the biochemical and physiological effects of synthetic cannabinoids. It has been shown to have a range of effects on the endocannabinoid system, including the activation of CB1 and CB2 receptors. N-butyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide has also been used in studies investigating the effects of synthetic cannabinoids on anxiety, pain, and inflammation.
Propiedades
IUPAC Name |
N-butyl-1-(2,2-dimethylpropanoyl)-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-6-8-11-18(7-2)15(20)14-9-12-19(13-10-14)16(21)17(3,4)5/h14H,6-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJVXRYXDNTANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1CCN(CC1)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-benzyl-1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B4779325.png)
![2-(5-methyl-1H-pyrazol-1-yl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B4779332.png)
![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4779341.png)
![N-(3,5-dichlorophenyl)-2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4779349.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4779351.png)
![2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779357.png)

![methyl 6-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4779365.png)
![ethyl [(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetate](/img/structure/B4779369.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4779371.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(methylthio)benzamide](/img/structure/B4779384.png)
![4-bromo-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-2-thiophenecarboxamide](/img/structure/B4779398.png)